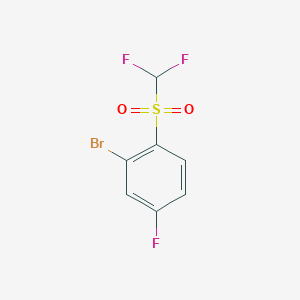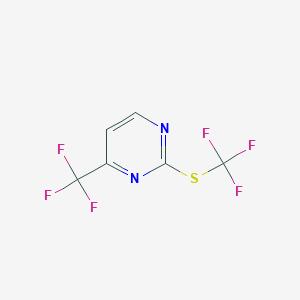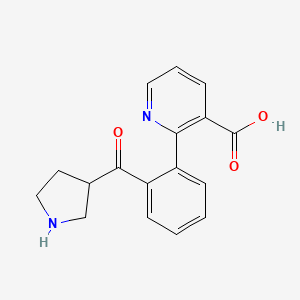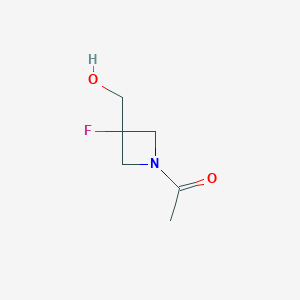
(S)-1-Propionylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Propionylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure It is an amide derivative of pyrrolidine-2-carboxylic acid, where the carboxyl group is substituted with a propionyl group
准备方法
Synthetic Routes and Reaction Conditions
(S)-1-Propionylpyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of (S)-pyrrolidine-2-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of (S)-pyrrolidine-2-carboxylic acid and propionic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. This reaction also requires anhydrous conditions and is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
(S)-1-Propionylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride is a common reducing agent, and the reaction is usually performed in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
(S)-1-Propionylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-1-Propionylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- (S)-Pyrrolidine-2-carboxylic acid
- (S)-1-Acetylpyrrolidine-2-carboxamide
- (S)-1-Butyryl-pyrrolidine-2-carboxamide
Uniqueness
(S)-1-Propionylpyrrolidine-2-carboxamide is unique due to its specific propionyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
属性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
(2S)-1-propanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1 |
InChI 键 |
MYHAGSBBAMIZGD-LURJTMIESA-N |
手性 SMILES |
CCC(=O)N1CCC[C@H]1C(=O)N |
规范 SMILES |
CCC(=O)N1CCCC1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


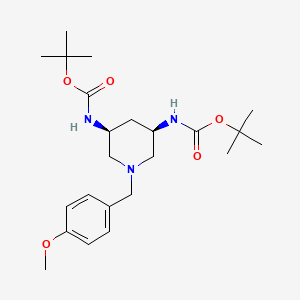
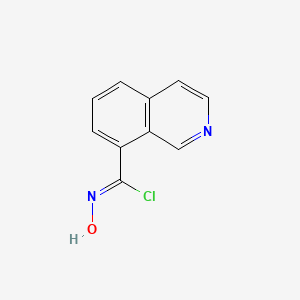
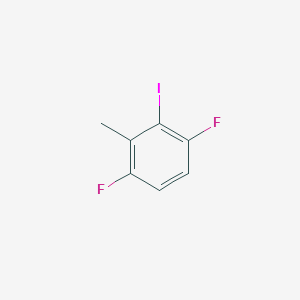

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
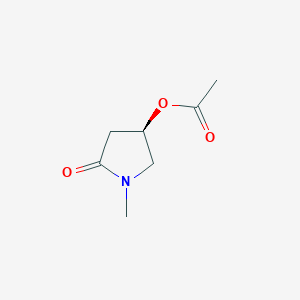
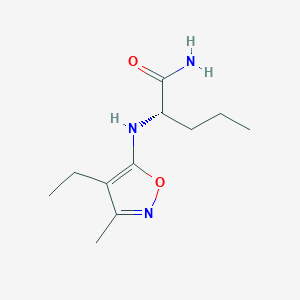

![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

